Citral

Description

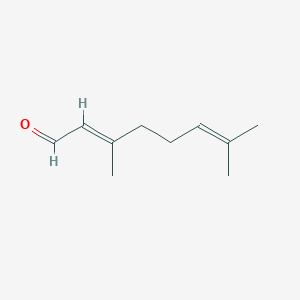

Structure

3D Structure

Properties

IUPAC Name |

(2E)-3,7-dimethylocta-2,6-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5,7-8H,4,6H2,1-3H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEVQBCEXWBHNA-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C=O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20881217 | |

| Record name | (2E)-3,7-dimethylocta-2,6-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Citral appears as a clear yellow colored liquid with a lemon-like odor. Less dense than water and insoluble in water. Toxic by ingestion. Used to make other chemicals., Liquid, Pale yellow liquid with a strong odor of lemon; [Merck Index] Colorless liquid; [MSDSonline], PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Pale yellow oily liquid; strong lemon aroma | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,6-Octadienal, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadienal, 3,7-dimethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citral | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Citral | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

444 °F at 760 mmHg (Decomposes) (NTP, 1992), 229 °C, 228.00 to 229.00 °C. @ 760.00 mm Hg, 226-228 °C | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranial | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

215 °F (NTP, 1992), 195 °F (91 °C) (CLOSED CUP), 82 °C c.c. | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.1 to 1 mg/mL at 64 °F (NTP, 1992), Soluble in 5 volumes of 60% alcohol; soluble in all proportions of benzyl benzoate, diethyl phthalate, glycerin, propylene glycol, mineral oil, fixed oils, and 95% alcohol., Solubility in alcohol: 1 mL in 7 mL 70% alcohol, In water, 1.34X10+3 mg/L at 37 °C, 1340 mg/L @ 25 °C (exp), Solubility in water, g/100ml at 25 °C: 0.059 (very poor), Insoluble in glycerol; very slightly soluble in water; soluble in fixed oils, mineral oil, propylene glycol, soluble (in ethanol) | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranial | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Citral | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.891 to 0.897 at 59 °F (NTP, 1992), 0.891-0.897 at 15 °C, Density: 0.885 to 0.891 at 25 °C/25 °C, 0.9 g/cm³, 0.885-0.891 | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Citral | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1234/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

Relative vapor density (air = 1): 5.3 | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5 mmHg at 194 °F ; 1 mmHg at 143.1 °F; 760 mmHg at 442 °F (NTP, 1992), 0.09 [mmHg], Vapor pressure, Pa at 100 °C: | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Citral | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Mobile pale yellow liquid | |

CAS No. |

5392-40-5, 141-27-5 | |

| Record name | CITRAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17122 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Geranial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geranial | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citral | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005392405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citral | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Octadienal, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6-Octadienal, 3,7-dimethyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3,7-dimethylocta-2,6-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20881217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-3,7-dimethylocta-2,6-dienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Citral | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GERANIAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/758ZMW724E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Geranial | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CITRAL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1725 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Melting point <-10 °C. | |

| Record name | CITRAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/993 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to Citral: Unraveling the Stereochemistry and Applications of Geranial and Neral

Abstract

Citral, a pivotal monoterpene aldehyde, is a cornerstone of the flavor, fragrance, and pharmaceutical industries. It is not a single entity but a mixture of two geometric isomers: geranial (trans-citral or this compound A) and neral (cis-citral or this compound B).[1][2] These isomers, while possessing the same molecular formula (C₁₀H₁₆O) and connectivity, exhibit distinct physicochemical properties and biological activities due to their spatial arrangement.[1][3] This guide provides a comprehensive technical exploration of this compound, delving into the nuances of its stereoisomers, analytical methodologies for their separation and identification, and their wide-ranging applications, with a particular focus on their potential in drug development.

The Essence of this compound: A Tale of Two Isomers

This compound is an acyclic monoterpene aldehyde, meaning it is composed of two isoprene units.[2] The defining structural feature that gives rise to its isomeric forms is the C2=C3 double bond. The differential arrangement of substituents around this bond results in two distinct geometric isomers:

-

Geranial (E-isomer): In this configuration, the higher-priority groups, the -CH₃ group on C3 and the main aldehyde chain on C2, are positioned on opposite sides of the double bond.[1]

-

Neral (Z-isomer): Conversely, in neral, these higher-priority groups are situated on the same side of the double bond.[1]

This seemingly subtle structural variance has profound implications for the molecule's overall shape, polarity, and how it interacts with biological systems.[1] Geranial's trans configuration generally imparts greater stability and a lower energy state compared to the cis configuration of neral.[1] This difference in stability and shape also influences their sensory properties; geranial possesses a strong, sharp lemon odor, while neral has a less intense, sweeter lemon scent.[4][5]

Visualizing the Stereochemistry of this compound

Caption: Geometric isomerism of this compound into Geranial and Neral.

Natural Abundance and Biosynthesis

This compound is a prominent constituent of the essential oils of numerous plants, lending them their characteristic citrusy aroma.[3] Key natural sources include:

-

Lemon myrtle (Backhousia citriodora): 90–98%[2]

-

Litsea citrata: 90%[2]

-

Litsea cubeba: 70–85%[2]

-

Lemon tea-tree: 70–80%[2]

The biosynthesis of this compound in plants originates from the universal monoterpene precursor, geranyl diphosphate (GPP).[6] The proposed pathway involves the hydrolysis of GPP by geraniol synthase to yield geraniol.[6] Subsequently, geraniol is oxidized to form this compound.[7]

Physicochemical Properties: A Comparative Analysis

The geometric isomerism of geranial and neral directly influences their physical properties. While they share the same molecular weight, their spatial arrangements lead to differences in boiling points, densities, and lipophilicity (LogP).

| Property | Geranial (trans-citral) | Neral (cis-citral) |

| Molecular Formula | C₁₀H₁₆O[1] | C₁₀H₁₆O[1] |

| Molecular Weight | 152.23 g/mol [8] | 152.23 g/mol [8] |

| Appearance | Pale yellow liquid[2] | Pale yellow liquid[9] |

| Odor | Strong lemon-like[4] | Sweeter, less intense lemon[4] |

| Boiling Point | 229 °C[9] | 228 °C[8] |

| Density | 0.8888 g/cm³ (20°C)[9] | 0.8869 g/cm³ (20°C)[9] |

| Solubility in Water | Insoluble[9] | Insoluble[10] |

| LogP | 3.450[8] | 3.170[8] |

Analytical Methodologies for Isomer Separation and Identification

The accurate separation and quantification of geranial and neral are crucial for quality control in various industries and for understanding their distinct biological effects. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the predominant analytical techniques employed for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a robust method for the analysis of this compound isomers.[11]

Experimental Protocol: RP-HPLC Analysis of this compound Isomers

-

Sample Preparation: Essential oils containing this compound are diluted in a suitable organic solvent, such as methanol or acetonitrile.

-

Chromatographic System:

-

Data Analysis: The retention times of the peaks are compared with those of pure geranial and neral standards for identification. Quantification is achieved by integrating the peak areas.

Visualizing the HPLC Workflow

Caption: A typical workflow for the HPLC analysis of this compound isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and identification of volatile compounds like this compound isomers.

Experimental Protocol: GC-MS Analysis of this compound Isomers

-

Sample Preparation: The essential oil sample is diluted in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC System:

-

Column: A non-polar or medium-polar capillary column is typically used.

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: A temperature gradient is employed to ensure the separation of components. For instance, an initial temperature of 60°C, held for 2 minutes, followed by a ramp of 3°C/min to 240°C.[13]

-

-

Mass Spectrometry:

-

Identification: Isomers are identified by comparing their retention times and mass spectra with reference standards and spectral libraries.[13]

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is primarily dictated by its aldehyde functional group and the two carbon-carbon double bonds. It readily undergoes reactions such as oxidation, reduction, and condensation.[14] For instance, the aldehyde group can be selectively reduced to an alcohol, yielding geraniol and nerol, or oxidized to a carboxylic acid.[15][16]

Industrially, this compound can be synthesized from petrochemical feedstocks like isobutene and formaldehyde. Another synthetic route involves the Polonovsky reaction of N,N-dialkylneryl- and geranylamines, which can be prepared from isoprene and myrcene.[17]

Applications in Flavor, Fragrance, and Beyond

This compound's strong lemon scent and flavor make it a valuable ingredient in the food, beverage, and cosmetic industries.[9][18][19] It is used to impart a citrusy note to perfumes, soaps, lotions, and a variety of food products.[18][20] Furthermore, this compound serves as a key precursor in the synthesis of other important aroma chemicals, such as ionones (violet-like scent), and in the industrial production of Vitamin A.[9][21]

Pharmacological Potential and Drug Development

In recent years, this compound has garnered significant attention for its diverse biological activities, making it a promising candidate for pharmaceutical applications.[22]

Antimicrobial and Antifungal Activity

This compound exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[3][22] Its mechanism of action often involves the disruption of microbial cell membranes and the inhibition of essential enzymes.[22]

Anti-inflammatory and Antioxidant Properties

Both geranial and neral have demonstrated anti-inflammatory and antioxidant effects.[8][10] These properties are attributed to their ability to modulate cellular signaling pathways involved in inflammation and scavenge reactive oxygen species.[13]

Anticancer Potential

Emerging research suggests that this compound and its isomers possess anticancer properties.[23][24] Studies have shown that they can induce apoptosis (programmed cell death) in various cancer cell lines.[25] Geranial, in particular, has been reported to have potent biological activities in several assays.[1] The anticancer potential of geraniol, nerol, geranial, and neral continues to be an active area of investigation.[24]

Drug Development Considerations

This compound's compliance with Lipinski's rule of five suggests good potential for oral bioavailability, a desirable characteristic for drug candidates.[22] However, its instability and potential for causing skin sensitization are challenges that need to be addressed in formulation development.[21][26]

Conclusion

This compound, through its isomeric forms geranial and neral, presents a fascinating case study in how subtle differences in stereochemistry can lead to distinct properties and applications. From its fundamental role in the flavor and fragrance industries to its emerging potential in pharmaceuticals, this compound continues to be a molecule of significant scientific and commercial interest. A thorough understanding of its chemistry, analysis, and biological activities is paramount for harnessing its full potential.

References

-

Wikipedia. This compound. Available from: [Link]

-

ResearchGate. Chemical structure of this compound (a) geraniol (trans-isomer), (b) neral (cis-isomer). Available from: [Link]

-

ACS Publications. Chemoselective Reactions of this compound: Green Syntheses of Natural Perfumes for the Undergraduate Organic Laboratory. Journal of Chemical Education. Available from: [Link]

-

Scribd. This compound 170406184630 PDF. Available from: [Link]

-

Digital Commons@ETSU. Reversed-Phase HPLC Determination of this compound in Locally Grown Lemon Grass Harvested at Different Season. Available from: [Link]

-

Scribd. This compound | PPTX. Available from: [Link]

-

Consolidated Chemical. This compound – Premium Fragrance/Aroma Compound. Available from: [Link]

-

ResearchGate. HPLC analysis of monoterpenes this compound and citronellal and their respective glycomonoterpenes G-citral and G-citron. Available from: [Link]

-

NIH. Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations. Available from: [Link]

-

PubMed. Development and validation of reverse phase high performance liquid chromatography for this compound analysis from essential oils. Available from: [Link]

-

University of Bristol. This compound - Molecule of the Month July 2021. Available from: [Link]

-

Cosmetic Ingredients Guide. This compound | Neral; Geranial. Available from: [Link]

-

ResearchGate. Structure of this compound isomers: geranial (trans-citral) and neral (cis-citral). Available from: [Link]

-

ScienceDirect. Review of anticancer activity of monoterpenoids: Geraniol, nerol, geranial and neral. Available from: [Link]

-

Britannica. This compound | Aroma, Flavor, Terpene. Available from: [Link]

-

Sciforum. Physicochemical differences and antifungal activity of this compound isomers: neral and geranial. Available from: [Link]

-

Chemist Wizards. This compound. Available from: [Link]

-

GreenHerb BioTech. Understanding this compound: Natural Sources and Chemical Properties. Available from: [Link]

-

ResearchGate. Biosynthesis of this compound in lemongrass (Cymbopogon citratus) leaves. 1, Geraniol diphosphatase. Available from: [Link]

-

LinkedIn. Is this compound the Versatile Powerhouse Behind Fragrances, Flavors, and More? Available from: [Link]

-

Galbora. This compound Extra and Its Role in the Flavoring Industry. Available from: [Link]

-

NIH. Neral | C10H16O | CID 643779 - PubChem. Available from: [Link]

-

University of Bristol. This compound - Molecule of the Month July 2021 - JSMol version. Available from: [Link]

-

Vedantu. This compound: Structure, Properties, Uses & Occurrence Explained. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of this compound acetals. Available from: [Link]

-

Taylor & Francis Online. A Facile Synthesis of this compound: Synthetic Communications. Available from: [Link]

-

Scribd. This compound Derivatives for Drug Synthesis. Available from: [Link]

-

Digital Commons@ETSU. Reversed-Phase HPLC Determination of this compound in Locally Grown Lemon Grass Harvested at Different Season. Available from: [Link]

-

Sciforum. MOL2NET'22, Conference on Molecular, Biomedical & Computational Sciences and Engineering, 8th ed. Available from: [Link]

-

Buchi.com. Separation of this compound isomers from lemongrass oil by flash and prep HPLC. Available from: [Link]

-

ACS Publications. This compound: A Plant-Derived Compound with Excellent Potential for Sustainable Crop Protection. Available from: [Link]

-

PubMed. Review of anticancer activity of monoterpenoids: Geraniol, nerol, geranial and neral. Available from: [Link]

-

Science.gov. geraniol forms potent: Topics by Science.gov. Available from: [Link]

-

Bentham Science Publisher. Chemical Properties and Therapeutic Potential of this compound, a Monoterpene Isolated from Lemongrass. Available from: [Link]

-

FooDB. Showing Compound Neral (FDB013575). Available from: [Link]

-

Magadh Mahila College. This compound. Available from: [Link]

-

Taylor & Francis Online. This compound – Knowledge and References. Available from: [Link]

-

Taylor & Francis Online. Geraniol, a component of plant essential oils-a review of its pharmacological activities. Available from: [Link]

-

ResearchGate. Chemical structures of the two isomers geranial (E-isomer) and neral (Z-isomer). Available from: [Link]

-

ResearchGate. Structure of (a) geranial and (b) neral. Available from: [Link]

-

NIH. Geraniol | C10H18O | CID 637566 - PubChem. Available from: [Link]

-

NIH. Potential Effects of Geraniol on Cancer and Inflammation-Related Diseases: A Review of the Recent Research Findings. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | PPTX [slideshare.net]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Properties and Uses of this compound [qinmuchem.com]

- 10. sciforum.net [sciforum.net]

- 11. Development and validation of reverse phase high performance liquid chromatography for this compound analysis from essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "Reversed-Phase HPLC Determination of this compound in Locally Grown Lemon Gra" by Mahmoud AL-Shaer [dc.etsu.edu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Characteristics of this compound: A Comprehensive Overview [qinmuchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scribd.com [scribd.com]

- 17. tandfonline.com [tandfonline.com]

- 18. consolidated-chemical.com [consolidated-chemical.com]

- 19. fengmuchem.com [fengmuchem.com]

- 20. This compound | Neral; Geranial | Cosmetic Ingredients Guide [ci.guide]

- 21. This compound: Structure, Properties, Uses & Occurrence Explained [vedantu.com]

- 22. Mechanisms and Applications of this compound’s Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Review of anticancer activity of monoterpenoids: Geraniol, nerol, geranial and neral - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Neral | C10H16O | CID 643779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. taylorandfrancis.com [taylorandfrancis.com]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Physical and Chemical Properties of Citral

Abstract

This compound, a naturally occurring acyclic monoterpenoid aldehyde, is a cornerstone of the flavor, fragrance, and pharmaceutical industries. Its potent lemon-like aroma, coupled with its versatile chemical reactivity, makes it a subject of significant scientific and commercial interest. This technical guide provides a comprehensive exploration of the physical and chemical properties of this compound, intended for researchers, chemists, and drug development professionals. We delve into its isomeric nature, spectroscopic signature, chemical reactivity, and the analytical methodologies essential for its characterization. The causality behind its properties and the protocols for its analysis are detailed to provide actionable, field-proven insights.

Chemical Identity and Molecular Structure

This compound is not a single compound but a collective term for a pair of geometric isomers.[1] With the molecular formula C₁₀H₁₆O and a molar mass of approximately 152.24 g/mol , it is a fundamental building block derived from two isoprene units.[1][2]

The two isomers, which often occur as a mixture, are:

-

Geranial (trans-citral or this compound A): The (E)-isomer, where the aldehyde group and the larger substituent are on opposite sides of the C2=C3 double bond. Geranial is typically associated with a stronger, more intense lemon aroma.[1][3][4]

-

Neral (cis-citral or this compound B): The (Z)-isomer, where the aldehyde group and the larger substituent are on the same side of the double bond. Neral possesses a less intense, but often described as sweeter, lemon scent.[1][3][4]

The ratio of geranial to neral varies depending on the natural source and extraction method but is often around 2:1.[5] This isomeric composition is critical as it influences the overall sensory profile and reactivity of the material.[4]

Physical Properties

This compound is typically a pale yellow, oily liquid with a characteristic strong, fresh lemon odor.[3][6][7] Its physical characteristics are fundamental to its handling, application, and isolation processes.

Table 1: Summary of Key Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Pale yellow to colorless liquid | [3][6] |

| Odor | Strong, lemon-like | [3][6][7] |

| Molecular Formula | C₁₀H₁₆O | [3][7] |

| Molar Mass | 152.24 g/mol | [1] |

| Boiling Point | 228-229 °C (442-444 °F; 501-502 K) | [1][8][9] |

| Melting Point | < -10 °C to < -20 °C | [3][9] |

| Density | 0.888 to 0.893 g/cm³ at 20-25 °C | [1][8][10] |

| Refractive Index | 1.487 to 1.491 at 20 °C | [7][10] |

| Solubility in Water | Insoluble or sparingly soluble (~1.5 g/L) | [3][5][6] |

| Solubility (Organic) | Soluble in ethanol, diethyl ether, mineral oil, propylene glycol | [3][6][11] |

| Vapor Pressure | 0.22 mmHg at 20 °C | [1] |

| Flash Point | 91-98 °C (196-208 °F) | [4][9] |

The poor water solubility and high solubility in organic solvents like ethanol are critical properties leveraged during its extraction from essential oils and its formulation into non-aqueous products.[6][11]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three primary functional groups: a conjugated aldehyde, a conjugated carbon-carbon double bond (C2=C3), and an isolated carbon-carbon double bond (C6=C7).[12] This polyfunctionality allows for a wide range of chemical transformations and makes this compound a valuable precursor in organic synthesis.[1]

Oxidation Reactions

This compound is susceptible to oxidation, which can affect its stability and aroma profile.[2][7]

-

Aldehyde Oxidation: The aldehyde group can be selectively oxidized to the corresponding carboxylic acid (geranic acid) using mild oxidizing agents like ammoniacal silver oxide (Tollens' reagent).[2][13]

-

Epoxidation: The double bonds undergo epoxidation. Treatment with peroxy acids (e.g., m-chloroperoxybenzoic acid) can yield epoxides at the C6-C7 position.[12] Under alkaline conditions with hydrogen peroxide, the conjugated C2=C3 double bond can be selectively epoxidized.[12][14]

-

Degradative Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) cleave the double bonds, leading to the degradation of the molecule into smaller fragments such as acetone, oxalic acid, and levulinic acid.[2] This reaction was historically used for structure elucidation.

Reduction and Hydrogenation

The selective reduction of this compound is a widely studied model reaction for chemoselective catalysis and is of immense industrial importance.[15][16]

-

Aldehyde Reduction: The aldehyde group can be selectively reduced to the corresponding primary alcohol using reagents like sodium borohydride (NaBH₄), yielding a mixture of geraniol and nerol.[2][14]

-

Conjugate Reduction: The conjugated C=C double bond can be selectively hydrogenated to yield citronellal.[14]

-

Full Hydrogenation: Complete hydrogenation of both the aldehyde and the double bonds results in the formation of citronellol.[15]

The choice of catalyst and reaction conditions allows for precise control over which functional group is reduced, leading to a variety of valuable fragrance and flavor compounds.[15]

Stability and Degradation

This compound is chemically unstable and can degrade under various conditions, including exposure to high temperatures, light, oxygen, and acidic or alkaline environments.[2][17] In acidic conditions, particularly in aqueous solutions, it can undergo cyclization and hydration reactions, leading to the formation of off-flavor compounds like p-cymene.[17] This degradation is a significant challenge in the food and beverage industry, limiting its application in acidic products.[3]

Spectroscopic and Analytical Characterization

Accurate identification and quantification of this compound and its isomers are crucial for quality control. A combination of spectroscopic and chromatographic techniques is employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of this compound in complex mixtures like essential oils.[18] The isomers, geranial and neral, show distinct retention times. The mass spectrum provides a definitive fingerprint, with a characteristic molecular ion peak at m/z 152 and a base peak at m/z 69, a common fragment for monoterpenes.[18]

-

Fourier Transform Infrared Spectroscopy (FTIR): FTIR is used to identify the key functional groups. Characteristic absorption bands include a strong C=O stretch for the aldehyde at approximately 1720 cm⁻¹ and C=C alkene stretches between 1640–1680 cm⁻¹.[18]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with a photodiode array (PDA) detector set around 233 nm is a validated method for the accurate quantification of cis and trans isomers.[19]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, allowing for the unambiguous differentiation between the geranial and neral isomers based on the chemical shifts and coupling constants of the vinylic and aldehydic protons.[18]

Experimental Protocol: Titrimetric Analysis of this compound

The determination of total aldehyde content, expressed as this compound, is a classic and reliable quality control method for essential oils. The hydroxylamine hydrochloride method is frequently used.

Principle

This method is based on the oximation reaction. This compound reacts with hydroxylamine hydrochloride to form an oxime and liberate hydrochloric acid (HCl). The liberated HCl is then titrated with a standardized solution of potassium hydroxide or sodium hydroxide. The amount of acid liberated is directly proportional to the amount of this compound present.[18][20]

Reagents and Materials

-

Hydroxylamine hydrochloride solution (0.5 N in 60% ethanol)

-

Standardized 0.5 N potassium hydroxide (KOH) in 60% ethanol

-

Bromophenol blue indicator

-

Sample containing this compound (e.g., Lemongrass oil)

-

Ethanol (95%)

-

Erlenmeyer flasks (250 mL)

-

Burette (50 mL)

-

Analytical balance

Step-by-Step Methodology

-

Sample Preparation: Accurately weigh approximately 1 gram of the essential oil sample into a 250 mL Erlenmeyer flask.[20]

-

Initial Neutralization: Add 5 mL of ethanol and a few drops of bromophenol blue indicator. Neutralize any free acids by titrating with 0.5 N ethanolic KOH until the solution turns blue.

-

Oximation Reaction: Add 25 mL of 0.5 N hydroxylamine hydrochloride solution to the flask. Stopper the flask and allow it to stand at room temperature for 30 to 60 minutes to ensure the reaction goes to completion.

-

Titration: Titrate the liberated HCl with standardized 0.5 N ethanolic KOH. The endpoint is reached when the solution color changes from yellow to a stable blue.

-

Blank Determination: Perform a blank titration using 25 mL of the hydroxylamine hydrochloride solution without the sample.

-

Calculation: The percentage of this compound is calculated using the following formula:

% this compound (w/w) = ((B - S) * N * 152.24) / (W * 10)

Where:

-

B = Volume (mL) of KOH used for the blank titration

-

S = Volume (mL) of KOH used for the sample titration

-

N = Normality of the KOH solution

-

152.24 = Molecular weight of this compound

-

W = Weight (g) of the sample

-

Conclusion

This compound is a multifaceted monoterpenoid whose value extends from its pleasant sensory properties to its role as a versatile chemical intermediate. A thorough understanding of its isomeric forms, physical characteristics, and the reactivity of its aldehyde and alkene functional groups is paramount for its effective application. The propensity for degradation under common processing and storage conditions necessitates careful formulation and handling. The analytical methods detailed herein provide the necessary tools for robust quality control, ensuring the integrity and efficacy of this compound-containing products for researchers and industry professionals alike. Its role as a precursor for vitamins A, E, and K underscores its continued importance in synthetic chemistry.[1]

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Vedantu. (n.d.). This compound: Structure, Properties, Uses & Occurrence Explained. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Chemist Wizards. (n.d.). This compound. Retrieved from [Link]

-

Grokipedia. (n.d.). This compound. Retrieved from [Link]

-

IndiaMART. (n.d.). This compound Aromatic Chemical, For Laboratory, Packaging Size: 100ml. Retrieved from [Link]

-

Alliance Chemical. (n.d.). Understanding this compound: Natural Sources and Chemical Properties. Retrieved from [Link]

-

Kovács, M., et al. (n.d.). Oxidation of this compound with peroxy acids or hydrogen peroxide. eVNUI. Retrieved from [Link]

-

Pharmaacademias. (n.d.). This compound: Isolation, Identification, and Analysis of Phytoconstituents. Retrieved from [Link]

-

Britannica. (2026). This compound. Retrieved from [Link]

-

Cotton, S. (2021). This compound. Molecule of the Month. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation pathways of D-limonene and this compound. Retrieved from [Link]

-

Carl ROTH. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

Slideshare. (n.d.). This compound - isolation,identification and structure elucidation. Retrieved from [Link]

-

Stolle, A., et al. (2012). Hydrogenation of this compound: a wide-spread model reaction for selective reduction of α,β-unsaturated aldehydes. RSC Publishing. Retrieved from [Link]

-

Hornback, J. M., et al. (2010). Chemoselective Reactions of this compound: Green Syntheses of Natural Perfumes for the Undergraduate Organic Laboratory. Journal of Chemical Education. Retrieved from [Link]

-

Hegde, K., et al. (2016). Development and validation of reverse phase high performance liquid chromatography for this compound analysis from essential oils. PubMed. Retrieved from [Link]

-

Mark Skin Expert. (n.d.). This compound. Retrieved from [Link]

-

International Society for Horticultural Science. (1986). A NEW METHOD OF ESTIMATION OF this compound IN LEMON GRASS OIL BY PHYSICAL SEPARATION OF this compound. Retrieved from [Link]

-

Scribd. (n.d.). Isolation, Identification and Analysis of this compound. Retrieved from [Link]

-

Stolle, A., et al. (2012). Hydrogenation of this compound : a wide-spread model reaction for selective reduction of α,β-unsaturated aldehydes. RSC Advances. Retrieved from [Link]

-

Taylor & Francis. (n.d.). This compound – Knowledge and References. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures, main sources, and this compound's physical and chemical properties. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chemistwizards.com [chemistwizards.com]

- 3. This compound: Structure, Properties, Uses & Occurrence Explained [vedantu.com]

- 4. nbinno.com [nbinno.com]

- 5. grokipedia.com [grokipedia.com]

- 6. This compound | C10H16O | CID 638011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Characteristics of this compound: A Comprehensive Overview [qinmuchem.com]

- 8. The Properties and Uses of this compound [qinmuchem.com]

- 9. This compound, CAS No. 5392-40-5 | A to Z | Chemicals | Carl ROTH - Germany [carlroth.com]

- 10. chembk.com [chembk.com]

- 11. This compound | Aroma, Flavor, Terpene | Britannica [britannica.com]

- 12. evnuir.vnu.edu.ua [evnuir.vnu.edu.ua]

- 13. How Much Do You Know About this compound [qinmuchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Hydrogenation of this compound: a wide-spread model reaction for selective reduction of α,β-unsaturated aldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Hydrogenation of this compound: a wide-spread model reaction for selective reduction of α,β-unsaturated aldehydes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. pharmaacademias.com [pharmaacademias.com]

- 19. Development and validation of reverse phase high performance liquid chromatography for this compound analysis from essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Natural Sources and Biosynthesis of Citral in Plants

Abstract

Citral, an acyclic monoterpene aldehyde, is a pivotal compound in the flavor, fragrance, and pharmaceutical industries, renowned for its characteristic lemon scent.[1][2] This guide provides a comprehensive technical overview of the natural distribution of this compound within the plant kingdom and elucidates the intricate biochemical pathways governing its biosynthesis. We will explore the primary plant sources, delve into the subcellular localization of the biosynthetic machinery, and detail the enzymatic steps from primary metabolites to the final this compound isomers, geranial and neral. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's natural production, which is crucial for applications in metabolic engineering, crop improvement, and the sustainable sourcing of this high-value compound.

Introduction to this compound: A Monoterpene of Significance

This compound (C₁₀H₁₆O) is a collective term for a mixture of two geometric isomers: geranial (trans-citral or this compound A) and neral (cis-citral or this compound B).[2][3] These isomers are responsible for the potent citrus aroma and are found as major constituents of the essential oils of various aromatic plants.[2][3] Beyond its sensory properties, this compound serves as a critical precursor for the industrial synthesis of ionones, methylionones, and vitamins A, E, and K.[1] Furthermore, it exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and insecticidal properties, making it a compound of interest for agricultural and pharmaceutical applications.[3][4] Understanding its natural origins and biosynthetic pathways is paramount for optimizing its production and exploring its full therapeutic potential.

Natural Abundance: Plant Sources of this compound

This compound is widely distributed throughout the plant kingdom, with significant variations in concentration and isomeric ratio depending on the species, cultivar, and environmental conditions.[4] While many plants contain trace amounts of this compound, several species are notable for their exceptionally high content, making them commercially viable sources.

Table 1: Prominent Plant Sources of this compound and Their Typical Essential Oil Content

| Plant Species | Common Name | Family | Typical this compound Content (%) | References |

| Backhousia citriodora | Lemon Myrtle | Myrtaceae | 90–98 | [1][2] |

| Litsea cubeba | May Chang | Lauraceae | 70–85 | [1] |

| Cymbopogon flexuosus | East Indian Lemongrass | Poaceae | 75–85 | [3][5] |

| Cymbopogon citratus | West Indian Lemongrass | Poaceae | 65–85 | [1][3] |

| Leptospermum petersonii | Lemon-scented Tea Tree | Myrtaceae | 70–80 | [1] |

| Melissa officinalis | Lemon Balm | Lamiaceae | 11 | [1] |

| Lippia citriodora | Lemon Verbena | Verbenaceae | 30–35 | [1] |

| Citrus limon | Lemon | Rutaceae | 2–5 | [1] |

The Australian native Backhousia citriodora is considered a superior natural source of this compound due to its consistently high concentration in the essential oil.[1][2] Lemongrass species, particularly Cymbopogon flexuosus and Cymbopogon citratus, are the most widely cultivated crops for commercial this compound production.[3][6]

The Biosynthetic Blueprint of this compound

The biosynthesis of this compound, like all monoterpenes, originates from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3] Plants utilize two distinct pathways to produce these building blocks, which are localized in different cellular compartments.[3]

The MEP Pathway: The Primary Source of Monoterpene Precursors

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, situated in the plastids, is the primary route for the synthesis of IPP and DMAPP that are destined for monoterpene formation, including this compound.[3][5] This pathway begins with the condensation of pyruvate and D-glyceraldehyde 3-phosphate.

In-depth Insight: The compartmentalization of the MEP pathway in plastids is significant as it directly feeds into the subsequent steps of monoterpene synthesis, which also occur within these organelles. This metabolic channeling enhances the efficiency of this compound production by ensuring a localized and concentrated supply of precursors.

The MVA Pathway: A Secondary Contributor

The mevalonate (MVA) pathway, located in the cytosol, also produces IPP and DMAPP.[3][4] While primarily responsible for the synthesis of sesquiterpenes and triterpenes, recent studies in lemongrass have indicated that the MVA pathway can also contribute to the precursor pool for this compound biosynthesis, suggesting a degree of metabolic crosstalk between the cytosol and plastids.[6][7]

The following diagram illustrates the initial stages of isoprenoid precursor formation via the MEP and MVA pathways.

Caption: The MEP and MVA pathways for isoprenoid precursor synthesis.

From Precursors to Geranyl Diphosphate (GPP)

Within the plastids, one molecule of DMAPP and one molecule of IPP are condensed by the enzyme geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP), the direct C₁₀ precursor to all monoterpenes.[3][4]

GPP stands at a critical branch point in monoterpene metabolism, from which a diverse array of cyclic and acyclic compounds can be formed.

The Final Steps: Formation of this compound from GPP

The conversion of GPP to this compound is a two-step enzymatic process:

-

Hydrolysis of GPP to Geraniol: GPP is hydrolyzed to the monoterpene alcohol geraniol. This reaction is catalyzed by a specific monoterpene synthase, geraniol synthase (GES).[4] In some species, this step may also be facilitated by a phosphatase enzyme.[5]

-

Oxidation of Geraniol to this compound: The final and rate-limiting step is the oxidation of the alcohol group of geraniol to an aldehyde, yielding this compound.[3][4] This oxidation is carried out by NADP⁺-dependent alcohol dehydrogenases (ADHs) or aldo-keto reductases (AKRs).[6][7] Research in lemongrass has identified at least two distinct enzymes, CfADH1 and CfAKR2b, that catalyze this reaction.[6] Interestingly, these enzymes are localized in both the cytosol and plastids, further supporting the idea of inter-compartmental cooperation in this compound biosynthesis.[6] The product of this oxidation is geranial, which can then undergo keto-enol tautomerization to yield its isomer, neral.[4][8]

The complete biosynthetic pathway from GPP to this compound is depicted below.

Caption: The final enzymatic steps in the biosynthesis of this compound from GPP.

Methodologies for this compound Analysis and Quantification

Accurate quantification of this compound is essential for quality control in industrial applications and for research into its biosynthesis. Several analytical techniques are employed for the identification and quantification of this compound in plant extracts and essential oils.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile compounds like this compound.[9]

Objective: To separate, identify, and quantify the geranial and neral isomers in an essential oil sample.

Methodology:

-

Sample Preparation: Dilute the essential oil sample (e.g., 1 µL) in a suitable solvent like hexane or ethanol (e.g., 1 mL) to an appropriate concentration.

-

Injection: Inject a small volume (typically 1 µL) of the diluted sample into the GC inlet, which is heated to vaporize the sample.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., DB-5ms). The separation of geranial and neral is achieved based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (column coating) as a function of temperature. A typical temperature program starts at a low temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C).

-

Detection and Identification (MS): As the separated compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint that can be compared to a library (e.g., NIST) for positive identification. This compound isomers typically show a molecular ion peak at m/z 152 and a characteristic base peak at m/z 69.[9]

-

Quantification: The area of the chromatographic peak for each isomer is proportional to its concentration. By running a calibration curve with known concentrations of pure geranial and neral standards, the exact amount in the sample can be determined.

Other Analytical Techniques

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used for this compound quantification, particularly for non-volatile samples or when derivatization is employed.[10]

-

Quantitative Nuclear Magnetic Resonance (qNMR): ¹H qNMR is a powerful tool for the absolute quantification of this compound isomers without the need for identical standard compounds, offering high precision and structural confirmation.[11]

-

Titrimetric Methods: Based on the reaction of the aldehyde group with hydroxylamine hydrochloride, this classical method can determine the total aldehyde content, which is primarily this compound in high-purity oils.[9][12]

The workflow for this compound analysis is summarized in the following diagram.

Caption: A typical workflow for the extraction and analysis of this compound.

Future Perspectives: Metabolic Engineering and Synthetic Biology

A thorough understanding of this compound biosynthesis opens up exciting possibilities for metabolic engineering to enhance its production.[13][14] Strategies include:

-

Overexpression of Key Genes: Increasing the expression of rate-limiting enzymes such as DXP synthase (DXS), geranyl diphosphate synthase (GPPS), and the specific alcohol dehydrogenases (ADHs) can significantly boost the metabolic flux towards this compound.[13]

-

Suppression of Competing Pathways: Downregulating genes that divert GPP or other precursors into competing metabolic pathways could further enhance this compound yields.[13]

-

Heterologous Production: The entire this compound biosynthetic pathway can be transferred to microbial hosts like Escherichia coli or Saccharomyces cerevisiae, offering a scalable and sustainable alternative to agricultural production.[15][16]

These approaches, grounded in the fundamental knowledge of the biosynthetic pathways, hold the promise of ensuring a stable and cost-effective supply of this compound for various industrial needs.

Conclusion

This compound is a commercially significant monoterpene aldehyde with a well-defined distribution in the plant kingdom and an increasingly understood biosynthetic pathway. Its formation is a testament to the complexity and compartmentalization of plant secondary metabolism, involving the coordinated action of enzymes in both the plastids and the cytosol. The elucidation of this pathway, from the primary precursors generated by the MEP and MVA pathways to the final oxidation of geraniol, provides a robust framework for future research. This knowledge is not only academically valuable but also provides a practical toolkit for enhancing this compound production through targeted breeding, advanced cultivation practices, and innovative metabolic engineering strategies, thereby meeting the growing global demand for this versatile compound.

References

- Phylogenetically distant enzymes localized in cytosol and plastids drive this compound biosynthesis in lemongrass. The Plant Journal,

- This compound: A Plant-Derived Compound with Excellent Potential for Sustainable Crop Protection. Journal of Agricultural and Food Chemistry,

- This compound. Wikipedia,

- Understanding this compound: Natural Sources and Chemical Properties. Acme-Hardesty,

- This compound: Isolation, Identification, and Analysis of Phytoconstituents. Pharmaacademias,

- Mechanisms and Applications of this compound's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations.

- This compound biosynthesis involves multiple transformations from the universal monoterpene precursor GPP.

- This compound. Britannica,

- Synthetic pathway of this compound in plants: (a) MVA pathway; (b) MEP pathway.

- Phylogenetically distant enzymes localized in cytosol and plastids drive this compound biosynthesis in lemongrass. bioRxiv,

- Biosynthesis of this compound in lemongrass (Cymbopogon citratus) leaves. 1, Geraniol diphosphatase.

- This compound - Molecule of the Month July 2021. University of Bristol,

- This compound – Knowledge and References. Taylor & Francis,

- Quantification of geometric isomers of this compound and minor oleochemicals in Cymbopogon flexuosus (lemongrass) and Cymbopogon nardus (citronella) essential oils by 1H qNMR method. PubMed,

- A study on biosynthesis of “this compound” in lemongrass (C. flexuosus) cv. Suvarna.

- Reversed-Phase HPLC Determination of this compound in Locally Grown Lemon Grass Harvested at Different Season. Digital Commons@ETSU,

- The quantification of this compound in lemongrass and lemon oils by near-infrared spectroscopy. Elsevier,

- Analysis of the enzymatic formation of this compound in the glands of sweet basil. PubMed,

- A NEW METHOD OF ESTIMATION OF this compound IN LEMON GRASS OIL BY PHYSICAL SEPARATION OF this compound. International Society for Horticultural Science,